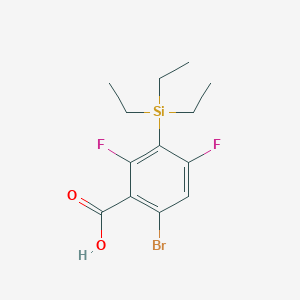![molecular formula C15H12N2O2 B12587017 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 647850-97-3](/img/structure/B12587017.png)
1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid is a compound that features a naphthalene ring fused with an imidazole ring, connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid typically involves the reaction of naphthalene derivatives with imidazole derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction where naphthalene is reacted with an imidazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid can undergo various chemical reactions including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. The imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Naphthalene derivatives: Such as naphthoquinone and naphthalene diimide.
Imidazole derivatives: Such as imidazole-4-carboxylic acid and imidazole-2-carboxaldehyde.
Comparison: 1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid is unique due to the combination of the naphthalene and imidazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
647850-97-3 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)imidazole-2-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-16-8-9-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,18,19) |
InChI Key |
IEUVUEUOVFEVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)

![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)

![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)




![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12587031.png)
![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12587036.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)

